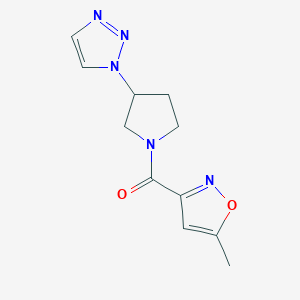

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds bearing structural similarities to "(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone" often involves complex organic reactions. For instance, Cao et al. (2010) detailed the synthesis and crystal structure of a pyrazol-triazol methanone compound, emphasizing the use of NMR, MS, and IR spectra for characterization, alongside X-ray diffraction for structural identification (Cao, Dong, Shen, & Dong, 2010). These methodologies are indicative of the synthetic routes and analytical techniques likely relevant to our compound of interest.

Molecular Structure Analysis

Understanding the molecular structure is crucial for assessing the compound's potential applications and interactions. Techniques such as X-ray diffraction and spectroscopic methods (NMR, IR, MS) provide detailed insights. For example, Gumus et al. (2018) demonstrated the use of X-ray diffraction and theoretical calculations (HF and DFT methods) to analyze the molecular structure of a triazolo-benzoxadiazocine compound, highlighting the importance of these approaches in elucidating chemical structures (Gumus et al., 2018).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds can be explored through various organic reactions and theoretical studies. Malik and Khan (2014) synthesized a series of triazinyl pyrrolidinyl methanone derivatives, evaluating their anticonvulsant activities, which indicates the potential for studying chemical reactions and biological properties (Malik & Khan, 2014).

科学的研究の応用

Anticancer and Antimicrobial Activities

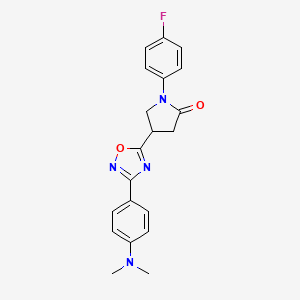

Compounds incorporating structures similar to (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone have been investigated for their potential in treating cancer and combating microbial infections. For instance, a study by Katariya et al. (2021) synthesized a series of heterocyclic compounds that demonstrated significant anticancer activity against a panel of 60 cancer cell lines at the National Cancer Institute (NCI, USA). These compounds also showed promising in vitro antibacterial and antifungal activities, suggesting their potential in overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Anticonvulsant Agents

Another research avenue for similar compounds involves the development of anticonvulsant agents. Malik and Khan (2014) synthesized a series of novel derivatives that were evaluated for their anticonvulsant activities using the maximal electroshock (MES) test. One particular compound exhibited potent anticonvulsant activity with a significant protective index, suggesting its potential as a sodium channel blocker and anticonvulsant agent (Malik & Khan, 2014).

Drug-likeness and Microbial Investigation

Pandya et al. (2019) focused on synthesizing a library of compounds to investigate their drug-likeness properties and in vitro microbial activities. The synthesized compounds exhibited good to moderate activity against bacterial and fungal strains, with some showing better antimycobacterial activity compared to standard drugs. The in-silico analysis further indicated excellent drug-likeness properties of these compounds, highlighting their potential in drug development (Pandya, Dave, Patel, & Desai, 2019).

Synthesis of Pyrrolidine Derivatives

The synthesis of N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring has been explored due to the significant biological activities associated with these scaffolds. Prasad et al. (2021) developed a series of such derivatives, highlighting the versatile applications of these compounds in pharmaceuticals, including their roles as anti-migraine, antiviral, anticancer, and anxiolytic agents (Prasad, Reddy, Settipalli, Kumar, Reddy, Basha, & Anwar, 2021).

作用機序

将来の方向性

特性

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O2/c1-8-6-10(13-18-8)11(17)15-4-2-9(7-15)16-5-3-12-14-16/h3,5-6,9H,2,4,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHMIRSVPZOCIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCC(C2)N3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-fluorophenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2497981.png)

![3-(4-chlorophenyl)-6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2497982.png)

![N-[(2-Chloro-6-fluorophenyl)-cyanomethyl]-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide](/img/structure/B2497985.png)

![2-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2497989.png)

![5-(3,4-dimethylphenyl)-1-(4-fluorobenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2497991.png)

![ethyl 3-({[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2497994.png)

![2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2497996.png)

![Tert-butyl N-[1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methylcarbamate](/img/structure/B2497997.png)